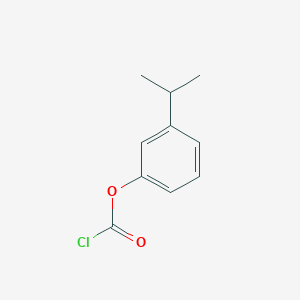

3-Isopropylphenyl carbonochloridate

Description

BenchChem offers high-quality 3-Isopropylphenyl carbonochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylphenyl carbonochloridate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

(3-propan-2-ylphenyl) carbonochloridate |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |

InChI Key |

CCEZRCFZNXFCJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-Isopropylphenyl Carbonochloridate (CAS 42571-85-7): A Technical Guide to Properties, Mechanistic Solvolysis, and Synthetic Applications

Executive Summary

3-Isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate) is a highly reactive, versatile electrophilic reagent utilized extensively in organic synthesis, protecting group chemistry, and prodrug development. By combining the acylating power of a chloroformate with the steric and lipophilic properties of a meta-isopropyl substituted aromatic ring, this compound offers unique kinetic stability and structural advantages over standard aliphatic or unsubstituted aryl chloroformates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 3-isopropylphenyl carbonochloridate is critical for predicting its behavior in various solvent systems and its shelf-life stability. The meta-isopropyl substitution provides a distinct inductive electron-donating effect (+I) while introducing moderate steric shielding around the reactive center.

| Property | Value / Description |

| Chemical Name | 3-Isopropylphenyl carbonochloridate |

| Common Synonyms | 3-Isopropylphenyl chloroformate; m-Cumenyl chloroformate |

| CAS Registry Number | 42571-85-7[1] |

| Molecular Formula | C₁₀H₁₁ClO₂[1] |

| Molecular Weight | 198.65 g/mol [1] |

| SMILES String | O=C(Cl)Oc1cc(C(C)C)ccc1[1] |

| Physical State | Liquid (Moisture-sensitive) |

| Storage Requirements | 2–8°C, inert atmosphere (Argon/N₂)[1] |

| Primary Hazard Class | Corrosive (Class 8), causes severe skin burns and eye damage[1] |

Mechanistic Dynamics: Solvolysis & Acyl Transfer

The reactivity of aryl chloroformates is fundamentally different from that of standard acyl chlorides. In chloroformate esters, the lone pair of electrons on the ether oxygen provides resonance stabilization to the carbonyl ground state, meaning the chloride leaving group is not easily cleaved by weak incoming nucleophiles or solvent molecules[2].

Kinetic studies utilizing the extended Grunwald-Winstein linear free energy relationships (LFERs) demonstrate that aryl chloroformates predominantly undergo a bimolecular tetrahedral addition-elimination mechanism rather than a unimolecular ionization (

-

Addition-Elimination: The nucleophile attacks the

hybridized carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate, driven by the reformation of the carbon-oxygen double bond, ejects the chloride ion[2]. -

Causality of the 3-Isopropyl Group: Unlike para-methoxy or para-nitro substituents which strongly dictate reactivity through direct resonance, the meta-isopropyl group influences the reaction primarily through inductive effects and steric hindrance. This results in a controlled, predictable acylation rate that minimizes runaway exothermic degradation, making it highly suitable for selective amine protection.

Fig 1: Bimolecular addition-elimination mechanism of 3-isopropylphenyl carbonochloridate.

Strategic Applications in Drug Design

Amine Protection (Carbamate Formation)

In complex peptide synthesis or alkaloid modification, 3-isopropylphenyl carbonochloridate is utilized to mask primary and secondary amines as stable carbamates. The resulting protecting group is highly resistant to acidic conditions (unlike Boc groups) and requires specific reductive or strongly basic conditions for cleavage, allowing for orthogonal protection strategies.

Prodrug Linker Technologies

A major hurdle in drug development is the poor oral bioavailability of highly polar, amine-containing active pharmaceutical ingredients (APIs). By reacting the API with 3-isopropylphenyl carbonochloridate, researchers generate a lipophilic carbamate prodrug.

-

The Lipophilicity Factor: The isopropyl moiety significantly increases the LogP of the molecule, enhancing passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

-

Enzymatic Cleavage: Once systemic circulation is reached, endogenous carboxylesterases cleave the carbamate, releasing the active amine, carbon dioxide, and 3-isopropylphenol (which is subsequently metabolized and excreted).

Validated Experimental Methodologies

The following protocol outlines a self-validating workflow for the N-acylation of a primary amine using 3-isopropylphenyl carbonochloridate.

Protocol: N-Protection of Primary Amines

Objective: Synthesize a stable 3-isopropylphenyl carbamate.

Reagents & Materials:

-

Target Amine (1.0 equiv)

-

3-Isopropylphenyl carbonochloridate (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Procedure:

-

Preparation: Dissolve the target amine in anhydrous DCM under an argon atmosphere. Add DIPEA (2.0 equiv).

-

Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct without competing with the amine for the electrophilic chloroformate.

-

-

Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

-

Causality: Chloroformate additions are highly exothermic. 0°C suppresses the formation of symmetric ureas and prevents solvent boil-off.

-

-

Addition: Add 3-isopropylphenyl carbonochloridate (1.1 equiv) dropwise over 15 minutes.

-

Self-Validation Checkpoint 1: Observe the formation of a faint white haze or precipitate. This is the DIPEA·HCl salt, confirming that acyl transfer and chloride elimination are actively occurring.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation Checkpoint 2: Monitor via TLC (Thin Layer Chromatography). The disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a higher-Rf UV-active spot confirms reaction completion.

Protocol: Safe Quenching & Workup

Chloroformates are acutely toxic and corrosive[2]. Unreacted reagent must be thoroughly destroyed before aqueous extraction.

-

Quenching: Add 2.0 mL of Methanol (MeOH) directly to the reaction mixture and stir for 30 minutes.

-

Causality: Methanol rapidly attacks any residual chloroformate, converting it into methyl 3-isopropylphenyl carbonate, a stable, non-corrosive, and non-lachrymatory byproduct.

-

-

Extraction: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Fig 2: Step-by-step synthetic workflow for amine protection using aryl chloroformates.

References

- BLD Pharm. "49561-88-8 | 3-(tert-Butyl)phenyl carbonochloridate (Includes Catalog Data for CAS 42571-85-7)." BLD Pharm Catalog.

- D'Souza, M. J., et al. "Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters." International Journal of Molecular Sciences, MDPI.

- Kevill, D. N., & D'Souza, M. J. "Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon." PMC / NIH.

- D'Souza, M. J., et al. "Detailed analysis for the solvolysis of isopropenyl chloroformate." European Journal of Chemistry.

Sources

Technical Comparative Guide: 2-Isopropylphenyl vs. 3-Isopropylphenyl Chloroformate

Executive Summary

This technical guide provides a rigorous structural and functional comparison between 2-isopropylphenyl chloroformate (2-IPCF) and 3-isopropylphenyl chloroformate (3-IPCF) . While these two compounds are constitutional isomers sharing the molecular formula

-

2-IPCF (Ortho): Characterized by significant steric hindrance at the carbonyl center. This isomer is the primary intermediate for the carbamate insecticide Isoprocarb. Its reactivity is kinetically controlled by the bulk of the isopropyl group adjacent to the reaction site.

-

3-IPCF (Meta): Characterized by a lack of steric interference. Its reactivity is governed primarily by electronic effects (weak inductive donation), making it kinetically faster in nucleophilic substitutions than its ortho counterpart but less stable to hydrolysis.

Part 1: Chemical Identity & Physical Properties[1][2]

The following table consolidates the physicochemical data for both isomers. Note the distinct CAS registry numbers, which are critical for supply chain verification.

| Feature | 2-Isopropylphenyl Chloroformate (Ortho) | 3-Isopropylphenyl Chloroformate (Meta) |

| CAS Registry Number | 42571-81-3 | 42571-85-7 |

| Common Abbreviation | 2-IPCF / o-Cumenyl Chloroformate | 3-IPCF / m-Cumenyl Chloroformate |

| Molecular Weight | 198.65 g/mol | 198.65 g/mol |

| Physical State | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 97–98 °C (at 12 Torr) | ~100–105 °C (at 12 Torr)* |

| Key Precursor | 2-Isopropylphenol (CAS 88-69-7) | 3-Isopropylphenol (CAS 618-45-1) |

| Primary Application | Agrochemical synthesis (Isoprocarb) | Fine chemical intermediate |

*Predicted based on boiling point trends of meta-substituted phenols vs. ortho-substituted phenols.

Part 2: Structural Analysis & Reactivity Mechanisms

The Ortho Effect (Steric Hindrance)

The defining feature of 2-IPCF is the proximity of the isopropyl group (

-

Steric Shielding: The isopropyl group rotates to minimize torsional strain, often placing a methyl group in a position that physically blocks the trajectory of incoming nucleophiles (such as amines or water) toward the carbonyl carbon.

-

Kinetic Consequence: Nucleophilic attack follows an

-like addition-elimination mechanism. In 2-IPCF, the formation of the tetrahedral intermediate is energetically costlier due to van der Waals repulsion between the nucleophile and the ortho-isopropyl group.

Electronic Effects (Hammett Correlation)

-

3-IPCF (Meta): The isopropyl group is in the meta position, too distant to exert steric influence. The reactivity is dictated by the inductive effect (

). Alkyl groups are weakly electron-donating. This increases the electron density on the benzene ring, which is slightly transmitted to the oxygen, making the carbonyl carbon less electrophilic than in unsubstituted phenyl chloroformate. -

Comparison:

-

Electrophilicity: Phenyl Chloroformate > 3-IPCF > 2-IPCF.

-

Hydrolytic Stability: 2-IPCF > 3-IPCF > Phenyl Chloroformate.

-

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis and subsequent nucleophilic attack (aminolysis), highlighting the steric blockade present in the 2-isomer.

Figure 1: Comparative reaction pathways. Note the "Slower Kinetics" pathway for the 2-isomer due to the ortho-isopropyl blockade.

Part 3: Synthesis Protocol (Phosgenation)

Safety Warning: Phosgene is highly toxic.[1][2] All operations must be performed in a specialized fume hood with caustic scrubbers.

Reaction Design

The synthesis involves the reaction of the corresponding isopropylphenol with phosgene.

Step-by-Step Methodology

This protocol is optimized for 2-IPCF , accounting for its steric resistance. For 3-IPCF, the catalyst load can be reduced by 50%.

-

Setup: Equip a 3-neck round-bottom flask with a dry ice condenser, mechanical stirrer, and phosgene inlet dip tube. Connect the exhaust to a NaOH scrubber.

-

Solvent Charge: Dissolve 1.0 eq of 2-isopropylphenol in anhydrous Toluene (concentration ~2M).

-

Catalysis: Add 1–2 mol% N,N-Dimethylformamide (DMF) .

-

Why DMF? DMF forms the Vilsmeier-Haack type active species (

) with phosgene, which is a more potent electrophile than phosgene itself, helping overcome the steric hindrance of the ortho-isopropyl group.

-

-

Phosgenation:

-

Cool the mixture to 0–5 °C.

-

Introduce gaseous Phosgene (1.1–1.2 eq) slowly.

-

Observation: For 2-IPCF, maintain temperature <10°C to prevent de-alkylation. For 3-IPCF, the reaction is more exothermic; control feed rate strictly.

-

-

Degassing: Once phosgene addition is complete, warm to room temperature and purge with Nitrogen for 2 hours to remove excess phosgene and HCl.

-

Purification: Distill under reduced pressure (vacuum).

-

2-IPCF Target: Collect fraction at 97–98 °C / 12 Torr.

-

Part 4: Applications & Selection Guide

Why 2-IPCF is the Industry Standard

Despite the steric hindrance making it harder to synthesize, 2-IPCF is the dominant isomer in industrial applications, specifically for Isoprocarb (MIPC) production.

-

Biological Efficacy: The ortho-substitution pattern in the final carbamate mimics the structure of acetylcholine more effectively in the target insect's acetylcholinesterase enzyme active site.

-

Stability: The same steric hindrance that slows synthesis also protects the final carbamate drug from premature hydrolytic degradation in the field.

When to Use 3-IPCF

Researchers utilize 3-IPCF in Structure-Activity Relationship (SAR) studies to:

-

Probe Steric Bulk: By keeping the lipophilicity constant (same isopropyl group) but removing the steric block, scientists can isolate the electronic contribution of the phenyl ring.

-

Fine Chemical Derivatization: Used when a protecting group is needed that is slightly more stable than phenyl chloroformate but more reactive than the ortho-derivative.

Part 5: References

-

BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Retrieved from

-

CAS Common Chemistry. (2026).[4] 2-(1-Methylethyl)phenyl carbonochloridate (CAS 42571-81-3). Retrieved from

-

University of Hertfordshire. (2026). Isoprocarb (PPDB) - Synthesis and Precursors. Retrieved from

-

BLD Pharm. (2025).[5] 3-Isopropylphenyl carbonochloridate (CAS 42571-85-7) Product Data. Retrieved from

-

Kevill, D. N., & D'Souza, M. J. (1997). Correlation of the rates of solvolysis of phenyl chloroformate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

Sources

- 1. Isopropenyl chloroformate | C4H5ClO2 | CID 93846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 36018-20-9|3,4-Dimethylphenyl carbonochloridate|BLD Pharm [bldpharm.com]

m-Cumenyl chloroformate chemical structure and molecular weight

An In-depth Technical Guide to m-Cumenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating m-Cumenyl Chloroformate in Modern Organic Synthesis

Chloroformates, as a class of reagents with the general structure ROC(O)Cl, are foundational tools in organic chemistry, serving as highly reactive and versatile intermediates.[1] They are formally esters of the unstable chloroformic acid and function analogously to acyl chlorides, enabling the efficient introduction of alkoxycarbonyl groups onto various nucleophiles.[2] Their utility is paramount in the construction of pharmaceuticals, agrochemicals, and polymers.[3][4]

This guide focuses on a specific, yet significant member of this family: m-Cumenyl chloroformate , also known by its systematic IUPAC name, 3-isopropylphenyl carbonochloridate . The presence of the m-cumenyl (3-isopropylphenyl) group imparts distinct steric and electronic properties to the molecule, influencing its reactivity, stability, and the characteristics of its derivative products. For drug development professionals, understanding these nuances is critical for designing synthetic routes that yield molecules with desired solubility, stability, and biological activity. This document provides a comprehensive overview of its core chemical structure, molecular weight, synthesis, reactivity, and application, with the aim of equipping researchers with the knowledge to effectively utilize this reagent in complex synthetic challenges.

Core Chemical Identity and Physicochemical Properties

The defining features of a reagent are its structure and resulting physical properties. These data points are crucial for reaction setup, solvent selection, and purification strategies.

Chemical Structure

m-Cumenyl chloroformate consists of a chloroformate group (-O-C(O)-Cl) attached to a benzene ring, which is substituted with an isopropyl group at the meta (3-) position.

Caption: Generalized synthesis workflow for m-Cumenyl chloroformate.

The choice of phosgene equivalent (liquid diphosgene vs. solid triphosgene) is a critical experimental decision, balancing reactivity with significant safety and handling considerations. [5]Triphosgene, a solid, is often preferred in laboratory settings for its comparative ease of handling over gaseous phosgene. [3][4]

Applications in Research and Drug Development

The primary utility of m-Cumenyl chloroformate is as a reagent for introducing the m-cumenyloxycarbonyl (m-Cym-O-C(O)-) group onto nucleophilic moieties, particularly amines and alcohols. This function is central to the field of protecting group chemistry.

-

Protecting Group Chemistry: In multi-step syntheses, it is often necessary to temporarily block a reactive functional group (like an amine) to prevent it from interfering with reactions elsewhere in the molecule. The m-cumenyloxycarbonyl group serves as such a "protecting group."

-

Modulation of Physicochemical Properties: The introduction of the m-cumenyl group significantly increases the lipophilicity and steric bulk of a molecule. This can be strategically employed in drug development to:

-

Enhance solubility in organic solvents, simplifying purification.

-

Improve a drug candidate's membrane permeability.

-

Sterically direct subsequent reaction steps to a different part of the molecule.

-

-

Derivatization for Analysis: Similar to other chloroformates, it can be used as a derivatization agent to convert polar, non-volatile analytes (e.g., amino acids, small polar drugs) into less polar, more volatile esters or carbamates suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). [1]

Experimental Protocol: Amine Protection using m-Cumenyl Chloroformate

Trustworthy Methodology: The following protocol describes a robust, self-validating system for the protection of a primary amine. This is a modified Schotten-Baumann reaction, a standard and reliable method for acylation in the presence of a base.

Objective: To protect a generic primary amine (R-NH₂) with the m-cumenyloxycarbonyl group.

Materials:

-

Generic Primary Amine (1.0 eq)

-

m-Cumenyl chloroformate (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality: This is critical to control the exothermicity of the reaction and prevent potential side reactions.

-

Reagent Addition: Dissolve m-Cumenyl chloroformate (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 15-30 minutes. Causality: Slow addition ensures the reaction remains at a low temperature and prevents localized high concentrations of the highly reactive chloroformate.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine. Self-Validation: Each wash removes specific impurities, and clean phase separation is an indicator of a successful workup.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure m-cumenyloxycarbonyl-protected amine.

Safety and Handling

Chloroformates as a class are hazardous reagents that demand stringent safety protocols. [1]

-

Toxicity and Corrosivity: They are toxic, corrosive, and lachrymatory (tear-inducing). Exposure can cause severe burns to the skin, eyes, and respiratory tract. [6]All handling must be performed in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: m-Cumenyl chloroformate is highly reactive with water and moisture. [1]This hydrolysis reaction releases corrosive hydrochloric acid and the corresponding phenol. [1]Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and alcohols. Refrigeration is often recommended.

References

-

Georganics. (n.d.). Chloroformates. Retrieved March 7, 2026, from [Link]

- Gharda Chemicals LTD. (2005, July 19). Process for preparing alkyl/aryl chloroformates. U.S. Patent No. 6,919,471B2.

-

Gharda Chemicals LTD. (2005, July 19). Process for preparing alkyl/aryl chloroformates. Justia Patents. [Link]

-

Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1966). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry, 31(12), 4139-4141. [Link]

-

LookChem. (n.d.). Cas 108-23-6, Isopropyl chloroformate. Retrieved March 7, 2026, from [Link]

- General Electric Company. (2006). Method for the preparation of aliphatic chloroformates. WIPO Patent Application WO/2006/044575A1.

- Bayer Aktiengesellschaft. (1982). Process for the preparation of chloroformic acid aryl esters. U.S. Patent No. 4,366,102A.

-

Royal Society of Chemistry. (2005). Supplementary Material (ESI) for Chemical Communications. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Isopropyl chloroformate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

European Chemicals Agency (ECHA). (2013). Isopropyl chloroformate. Retrieved March 7, 2026, from [Link]

-

Shanghai Zuyue New Material Technology Co., Ltd. (2021). Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene. CN113398934A. Patsnap. [Link]

-

Idemitsu Kosan Co., Ltd. (2012). Method for producing chloroformate compound. Patent No. 3489216. [Link]

-

New Jersey Department of Health. (n.d.). Poison Fact Sheet: Isopropyl Chloroformate. Retrieved March 7, 2026, from [Link]

Sources

- 1. Chloroformates - Georganics [georganics.sk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 6. kansashealthsystem.com [kansashealthsystem.com]

Carbonochloridic acid 3-(1-methylethyl)phenyl ester synonyms

This guide provides an in-depth technical profile of Carbonochloridic acid, 3-(1-methylethyl)phenyl ester , commonly known as 3-Isopropylphenyl Chloroformate .

Introduction & Core Identity

Carbonochloridic acid, 3-(1-methylethyl)phenyl ester is a specialized aryl chloroformate intermediate used primarily in the synthesis of carbamate insecticides and complex organic carbonates. Structurally, it consists of a benzene ring substituted with an isopropyl group at the meta (3-) position and a highly reactive chloroformate functional group (-OCOCl).

This compound serves as a critical electrophilic building block. Its reactivity is driven by the chloroformate moiety, which acts as a "hard" electrophile, readily undergoing nucleophilic substitution with amines (to form carbamates) and alcohols (to form carbonates).

Nomenclature & Synonyms

The following table consolidates the valid chemical identifiers and synonyms for this compound.

| Naming Convention | Synonym / Identifier |

| CAS Index Name | Carbonochloridic acid, 3-(1-methylethyl)phenyl ester |

| IUPAC Name | 3-Isopropylphenyl carbonochloridate |

| Common Name | 3-Isopropylphenyl chloroformate |

| Alternative Common | m-Cumenyl chloroformate |

| Alternative Common | m-Isopropylphenyl chlorocarbonate |

| Precursor Reference | Derived from 3-Isopropylphenol (CAS: 618-45-1) |

| Structural Code | m-IPCF |

Chemical Properties & Stability

As an aryl chloroformate, this compound exhibits specific physicochemical characteristics governed by the lipophilic isopropyl group and the hydrolytically unstable chloroformate group.

Physicochemical Data (Projected)

Note: Specific experimental data for the meta-isomer is often extrapolated from the ortho-isomer (Isoprocarb intermediate) and phenyl chloroformate.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~105–110 °C at 10 mmHg (Est.) |

| Density | ~1.08 g/mL at 25 °C |

| Solubility | Soluble in organic solvents (DCM, Toluene, THF); Reacts with water. |

| Reactivity | Moisture Sensitive : Rapidly hydrolyzes to form 3-isopropylphenol, CO₂, and HCl. |

| Corrosivity | Corrosive to metals and tissue; lachrymator. |

Stability Profile

-

Hydrolysis: The compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture releases hydrochloric acid (HCl), leading to container pressurization and corrosion.

-

Thermal Stability: Stable under anhydrous conditions at room temperature. Thermal decomposition (typically >150 °C) releases CO₂ and the corresponding aryl chloride.

Synthesis & Manufacturing

The industrial and laboratory synthesis of 3-isopropylphenyl chloroformate follows a standard phosgenation protocol. This process involves the reaction of 3-isopropylphenol with phosgene (or a phosgene equivalent like Triphosgene) under controlled conditions to prevent the formation of the symmetric carbonate byproduct.

Reaction Pathway

The synthesis proceeds via nucleophilic attack of the phenolic oxygen on the phosgene carbonyl carbon, followed by the elimination of chloride.

Reagents:

-

Substrate: 3-Isopropylphenol (CAS 618-45-1).

-

Reagent: Phosgene (

) or Triphosgene. -

Catalyst/Base:

-Dimethylaniline or catalytic DMF (to activate phosgene). -

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Protocol (Laboratory Scale):

-

Preparation: Charge a flame-dried reactor with 3-isopropylphenol and anhydrous toluene under an inert atmosphere (

). -

Phosgenation: Cool the mixture to 0–5 °C. Introduce Phosgene (gas) or a solution of Triphosgene slowly.

-

Catalysis: Add a catalytic amount of DMF or a stoichiometric amount of a tertiary amine base dropwise to scavenge HCl (if not using a reflux purge method).

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or GC for the disappearance of the phenol.

-

Work-up: Degas the solution to remove excess phosgene (scrub into NaOH). Distill the solvent and purify the product via vacuum distillation.

Synthesis Diagram (DOT)

Caption: Phosgenation pathway for the synthesis of 3-isopropylphenyl chloroformate, highlighting the critical intermediate and potential carbonate impurity.

Applications in Drug Development & Agrochemicals

While the ortho-isomer (2-isopropylphenyl chloroformate) is the well-known precursor for the insecticide Isoprocarb (MIPC), the meta-isomer described here serves as a vital intermediate for structural analogs and specific research applications.

Carbamate Synthesis

The primary utility is the derivatization of amines to form carbamates .

-

Mechanism: Reaction with methylamine yields m-Cumenyl methylcarbamate (a structural isomer of Isoprocarb).

-

Application: Structure-Activity Relationship (SAR) studies in acetylcholinesterase (AChE) inhibitor development. The meta-substitution pattern alters the steric fit within the enzyme active site compared to the ortho-isomer.

Organic Carbonate Formation

Reacts with alcohols to form mixed carbonates (e.g., Ethyl 3-isopropylphenyl carbonate).

-

Utility: Used as protecting groups for phenols or as plasticizers/monomers in specialized polycarbonate synthesis where the meta-substitution disrupts crystallinity, potentially improving polymer solubility or impact resistance.

Analytical Derivatization

Used as a derivatizing agent in Gas Chromatography (GC) to convert polar amines or alcohols into volatile carbamates/carbonates for analysis.

Handling & Safety (Critical Protocol)

Warning: Chloroformates are hazardous. This compound releases Phosgene and HCl upon decomposition.

Safety Data Summary

| Hazard Class | Description |

| Inhalation | Toxic/Fatal. Vapors cause severe respiratory irritation and pulmonary edema. |

| Skin/Eye | Corrosive. Causes severe burns and eye damage. Lachrymator. |

| Reactivity | Water Reactive. Liberates toxic HCl gas violently. |

Emergency Protocols

-

Spill: Evacuate area. Do not use water. Absorb with dry sand or vermiculite. Neutralize with a dilute ammonia solution only in a controlled waste container.

-

Storage: Store under inert gas (

or Ar) in a refrigerator (< 8 °C). Cap tightly to prevent moisture ingress. -

PPE: Wear a full-face respirator with acid gas cartridges, butyl rubber gloves, and a chemical-resistant apron.

References

-

National Institute of Standards and Technology (NIST). (2023). Carbonochloridic acid, 1-methylethyl ester (Isopropyl Chloroformate) - Analogous Chemistry Reference. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2024). Compound Summary: Isopropyl chloroformate (Related Structure). National Library of Medicine. [Link]

Reactivity Profile & Kinetic Analysis of Meta-Substituted Phenyl Chloroformates

A Mechanistic Guide for Drug Development & Organic Synthesis

Executive Summary

This technical guide profiles the reactivity of meta-substituted phenyl chloroformates, a critical class of electrophiles in the synthesis of carbamates and carbonates for pharmaceutical applications. Unlike para-substituted variants where resonance effects dominate, meta-substituted isomers provide a unique probe for inductive effects on carbonyl electrophilicity and leaving group nucleofugality.

Key Technical Takeaways:

-

Mechanism: Reactions predominantly follow a stepwise BAc2 (Addition-Elimination) pathway involving a zwitterionic tetrahedral intermediate (

).[1] -

Kinetic Control: Reactivity is governed by the Hammett

constant; electron-withdrawing groups (EWG) at the meta position significantly accelerate aminolysis and hydrolysis rates ( -

Synthetic Utility: These reagents offer tunable reactivity for "soft" nucleophiles, allowing for chemoselective carbamoylation in the presence of competing nucleophilic sites.

Mechanistic Foundations

The BAc2 Pathway

The reactivity of phenyl chloroformates is defined by the nucleophilic substitution at the acyl carbon. Experimental evidence, including Bronsted slopes (

-

Nucleophilic Attack: The amine or water molecule attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate (

). -

Breakdown: The intermediate collapses, expelling the phenoxide leaving group.

In non-polar solvents (e.g., acetonitrile), the lifetime of

The Meta-Substituent Effect

Meta-substituents influence reactivity primarily through Field/Inductive Effects (

-

Electrophilicity: EWGs (e.g.,

-Cl, -

Nucleofugality: The same inductive effect stabilizes the developing negative charge on the phenoxide oxygen during the transition state, lowering the

of the conjugate acid (phenol) and accelerating

Table 1: Hammett Substituent Constants (

| Substituent ( | Electronic Effect | Predicted Reactivity ( | |

| +0.71 | Strong EWG | Very High | |

| +0.56 | Strong EWG | High | |

| +0.37 | Moderate EWG | Moderate-High | |

| 0.00 | Reference | Baseline | |

| -0.07 | Weak EDG | Low | |

| -0.16 | Moderate EDG | Very Low |

Visualization: Reaction Mechanism[3][4][5][6]

The following diagram illustrates the BAc2 pathway and the specific stabilization provided by meta-substituents (

Figure 1: Stepwise BAc2 mechanism. Electron-withdrawing meta-substituents stabilize the T± intermediate via inductive effects.

Kinetic Analysis & Hammett Correlations

To precisely tune the reactivity of a phenyl chloroformate for a drug synthesis campaign, researchers should utilize the Hammett equation:

Interpreting the Reaction Constant ( )

For the hydrolysis and aminolysis of phenyl chloroformates, the reaction constant

-

Positive

: Indicates the reaction is accelerated by electron withdrawal. -

Magnitude (>1): Suggests high sensitivity to substituent effects, implying significant negative charge development on the phenoxy oxygen in the transition state.

Workflow for Kinetic Profiling

The following Graphviz diagram outlines the logic for determining the optimal chloroformate using kinetic data.

Figure 2: Decision matrix for selecting meta-substituted chloroformates based on required reactivity.

Experimental Protocols

Protocol A: Synthesis of Meta-Substituted Phenyl Chloroformates

Note: This protocol uses triphosgene, a safer solid alternative to gaseous phosgene.

Reagents:

-

Meta-substituted phenol (10 mmol)

-

Triphosgene (3.4 mmol, 0.34 eq)

-

Pyridine (10 mmol) or N,N-Dimethylaniline

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve triphosgene in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

-

Addition: Add the meta-substituted phenol to the solution.

-

Catalysis: Dropwise add pyridine (dissolved in 5 mL DCM) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.

-

Workup: Wash the organic layer with cold 0.1 M HCl (to remove pyridine), then water, then brine. Dry over MgSO

. -

Purification: Concentrate in vacuo. Most phenyl chloroformates are stable enough to be used crude or purified via vacuum distillation.

Protocol B: Kinetic Measurement (Aminolysis)

Objective: Determine the second-order rate constant (

Instrumentation: UV-Vis Spectrophotometer (thermostated at 25.0°C).

Procedure:

-

Stock Solutions: Prepare a stock solution of the substrate (chloroformate) in Acetonitrile (

M). Prepare amine solutions in water/buffer at varying concentrations ( -

Mixing: Inject 20

L of substrate stock into a quartz cuvette containing 2.0 mL of amine solution. -

Monitoring: Immediately monitor the absorbance change at the

of the leaving group (e.g., 270-400 nm depending on the substituent).-

m-Nitrophenol: Monitor at 400 nm (phenolate formation).

-

m-Chlorophenol: Monitor at 280 nm.

-

-

Data Analysis:

References

-

Castro, E. A., et al. (1999).[1][3][4][5] "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution." Journal of Organic Chemistry. Link

-

Kevill, D. N., & D'Souza, M. J. (1997).[4][6][7] "Correlation of the rates of solvolysis of phenyl chloroformate." Journal of the Chemical Society, Perkin Transactions 2.[3][4][6][7] Link

-

Castro, E. A., & Ureta, C. (1991).[3] "Structure–reactivity correlations in the aminolysis of aryl chloroformates." Journal of the Chemical Society, Perkin Transactions 2.[3][4][6][7] Link

-

Guthrie, J. P. (1996). "Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids." Canadian Journal of Chemistry.[4][6] Link

-

Sigma-Aldrich. "Phenyl Chloroformate Product Specification & Safety Data." Link

Sources

- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Navigating the Physical Properties of 3-Isopropylphenyl carbonochloridate: A Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of 3-Isopropylphenyl carbonochloridate, with a Focus on Boiling Point and Density.

Section 1: Physicochemical Profile of Aryl Carbonochloridates

Aryl carbonochloridates are a class of organic compounds characterized by a carbonochloridate group attached to a phenyl ring.[1][2] These compounds are versatile reagents in organic synthesis, often used to introduce protecting groups or to form carbonates and carbamates.[2] Their physical properties, such as boiling point and density, are influenced by factors including molecular weight, intermolecular forces (like dipole-dipole interactions and van der Waals forces), and the nature and position of substituents on the aromatic ring.

For 3-Isopropylphenyl carbonochloridate, the presence of the isopropyl group and the chloro- and ester functionalities will dictate its physical state and behavior. Generally, chloroformates are described as colorless liquids with pungent odors.[1][2]

Table 1: Physical Properties of Structurally Analogous Chloroformates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isopropyl chloroformate | C4H7ClO2 | 122.55 | 103-105 | 1.074 @ 20°C |

| n-Propyl chloroformate | C4H7ClO2 | 122.55 | 105-106 | 1.09 @ 25°C |

| Cyclobutyl chloroformate | C5H7ClO2 | 134.56 | 148 | 1.24 |

| Cyclopentyl chloroformate | C6H9ClO2 | 148.59 | 65 @ 23 mmHg | 1.19 @ 25°C |

| Cyclohexyl chloroformate | C7H11ClO2 | 162.61 | 197 | Not Available |

| Allyl chloroformate | C4H5ClO2 | 120.53 | ~27 @ 11 mmHg; 109 | 1.134 @ 20°C |

| 2-sec-Butylphenyl chloroformate | C11H13ClO2 | 212.67 | 116-118 @ 16 mmHg | Not Available |

| 4-Chlorophenyl chloroformate | C7H4Cl2O2 | 191.01 | 104 @ 10 mmHg | Not Available |

Note: Data sourced from various chemical suppliers and databases.[3][4][5][6][7]

Based on the data from these analogous compounds, it is reasonable to infer that 3-Isopropylphenyl carbonochloridate will be a liquid at room temperature with a density likely greater than water and a boiling point that will be significantly influenced by the applied pressure.

Section 2: Experimental Determination of Boiling Point

For a novel or uncharacterized compound like 3-Isopropylphenyl carbonochloridate, the boiling point would be determined experimentally. The choice of method depends on the quantity of the substance available.

Distillation Method (for Macro-scale)

When a sufficient volume of the liquid is available, a simple distillation is a common method for determining the boiling point.[8]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Addition: Place the liquid sample and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Observation: As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy, collecting in the receiving flask.

-

Temperature Reading: The boiling point is the temperature at which the vapor temperature remains constant during the distillation process.

Micro-Boiling Point Determination (Capillary Method)

For small sample quantities, the capillary method is a reliable technique.[9][10][11]

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a melting point tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[9][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Boiling Point Determination: The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]

Caption: Experimental workflows for determining the boiling point.

Section 3: Experimental Determination of Density

The density of a liquid is a fundamental physical property that can be determined using several straightforward methods.

Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for measuring the density of liquids with high accuracy.[12]

Protocol:

-

Weigh Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately.

-

Weigh Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.

-

Weigh Pycnometer with Reference Liquid: Clean the pycnometer, fill it with a reference liquid of known density (e.g., deionized water), and weigh it.

-

Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.

Graduated Cylinder and Balance Method

A simpler, though less precise, method involves using a graduated cylinder and a balance.[13][14][15]

Protocol:

-

Weigh Empty Cylinder: Weigh an empty, dry graduated cylinder.

-

Measure Volume: Add a known volume of the liquid to the graduated cylinder.

-

Weigh Filled Cylinder: Weigh the graduated cylinder with the liquid.

-

Calculation: The mass of the liquid is the difference between the two weighings. The density is then calculated by dividing the mass by the volume.[13][15]

Caption: Experimental workflows for determining density.

Section 4: Predictive Approaches for Physical Properties

In the absence of experimental data, computational methods can provide valuable estimations of physical properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR models use statistical methods to correlate the chemical structure of a compound with its physical properties.[16][17] These models are built using a dataset of compounds with known properties and can then be used to predict the properties of new, uncharacterized molecules.[16][17] The prediction of boiling points is a common application of QSPR.[16]

Machine Learning and Artificial Neural Networks

More advanced computational techniques, such as machine learning and artificial neural networks, are increasingly being used to predict chemical properties with high accuracy.[18][19][20] These models can learn complex relationships between molecular descriptors and physical properties from large datasets.[18][19][20]

Conclusion

While the precise boiling point and density of 3-Isopropylphenyl carbonochloridate are not currently documented in readily accessible literature, this guide provides the necessary framework for their determination and estimation. For definitive values, experimental measurement using the detailed protocols is essential. The data from analogous compounds offer a reliable preliminary assessment, and for further refinement, computational prediction methods present a powerful tool for the modern researcher.

References

-

Doc Brown's Science. (n.d.). Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. Retrieved from [Link]

-

Scribd. (n.d.). Density Measurement of Common Liquids | PDF. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]

-

Scribd. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Grokipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Valsynthese SA. (n.d.). Chloroformates. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Retrieved from [Link]

-

Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved from [Link]

-

ACS Publications. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Normal Boiling Points For Organic Compounds: Correlation and Prediction by A Quantitative Structure-Property Relationship | PDF. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Allyl Chloroformate CAS 2937-50-0. Retrieved from [Link]

- Google Patents. (n.d.). US4366102A - Process for the preparation of chloroformic acid aryl esters.

-

PubChem. (n.d.). Allyl chloroformate | C4H5ClO2 | CID 18052. Retrieved from [Link]

-

Georganics. (n.d.). Chloroformates. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chloroformates - Georganics [georganics.sk]

- 3. Chloroformates | Valsynthese SA [valsynthese.ch]

- 4. Allyl Chloroformate CAS 2937-50-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. US4366102A - Process for the preparation of chloroformic acid aryl esters - Google Patents [patents.google.com]

- 6. Allyl chloroformate | 2937-50-0 [amp.chemicalbook.com]

- 7. Allyl chloroformate CAS#: 2937-50-0 [m.chemicalbook.com]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jove.com [jove.com]

- 11. chymist.com [chymist.com]

- 12. mt.com [mt.com]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. scribd.com [scribd.com]

- 15. homesciencetools.com [homesciencetools.com]

- 16. asianpubs.org [asianpubs.org]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medium.com [medium.com]

- 20. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

Structural and Kinetic Divergence: A Technical Guide to 3-Isopropylphenyl vs. 4-Isopropylphenyl Carbonochloridate

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and complex carbamate linkages, the selection of the correct aryl chloroformate (carbonochloridate) is a critical determinant of both synthetic yield and in vivo stability. While 3-isopropylphenyl carbonochloridate (the meta isomer) and 4-isopropylphenyl carbonochloridate (the para isomer) share identical molecular weights and similar steric profiles, their reactivity profiles diverge significantly. This divergence is rooted in the positional electronic effects of the isopropyl group on the aromatic ring. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences, providing drug development professionals with the kinetic data and validated protocols necessary to optimize acyl-transfer reactions.

Electronic Architecture and Hammett Parameters

The fundamental difference between the two isomers lies in how the isopropyl (

-

3-Isopropylphenyl Carbonochloridate (meta): In the meta position, the isopropyl group cannot participate in direct resonance with the carbon attached to the oxygen of the chloroformate group. Its electron-donating capability is restricted entirely to a weak inductive effect (+I) through the sigma bond framework.

-

4-Isopropylphenyl Carbonochloridate (para): In the para position, the isopropyl group exerts both an inductive effect (+I) and a hyperconjugative resonance effect (+R) . The alignment of the alkyl C-H bonds with the pi-system of the aromatic ring allows for greater electron donation into the ring, which subsequently increases the electron density on the exocyclic oxygen.

This electronic disparity is quantitatively captured by their respective Hammett substituent constants (

Impact of meta vs. para isopropyl substitution on carbonyl electrophilicity and reaction rate.

Mechanistic Impact on Nucleophilic Acyl Substitution

The nucleophilic substitution of aryl chloroformates—such as aminolysis to form carbamates or hydrolysis to form carbonates—proceeds via a bimolecular Addition-Elimination (A-E) mechanism .

Extensive kinetic studies demonstrate that the rate-determining step (RDS) is the initial attack of the nucleophile on the carbonyl carbon to form a zwitterionic tetrahedral intermediate . Because the transition state involves the development of a negative charge on the carbonyl oxygen, the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). The reaction constant (

Because the para-isopropyl group (

Nucleophilic addition-elimination (A-E) mechanism for aryl chloroformate aminolysis.

Comparative Data Summary

To facilitate rapid decision-making in synthetic route design, the physicochemical and kinetic parameters of both isomers are summarized below.

| Property | 3-Isopropylphenyl Carbonochloridate | 4-Isopropylphenyl Carbonochloridate |

| Isomeric Position | Meta (3-position) | Para (4-position) |

| Hammett Constant ( | -0.07 | -0.15 |

| Primary Electronic Effect | Inductive (+I) | Inductive (+I) & Hyperconjugation (+R) |

| Carbonyl Electrophilicity | Higher | Lower |

| Relative Aminolysis Rate | Faster | Slower |

| Steric Hindrance at Carbonyl | Minimal | Minimal |

Experimental Methodology: Kinetic Profiling via Aminolysis

To empirically validate the reactivity difference between these two chloroformates in your own laboratory, a self-validating kinetic assay must be employed. The following protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions to determine the second-order rate constants (

Protocol: Spectrophotometric Determination of Aminolysis Kinetics

Objective: To quantify the second-order rate constants for the reaction of 3-isopropylphenyl and 4-isopropylphenyl carbonochloridate with a standard secondary amine (e.g., piperidine) in an aqueous acetonitrile solvent system.

Step 1: Reagent Preparation (Isolating the Variable)

-

Prepare a

stock solution of the target carbonochloridate in anhydrous acetonitrile. Causality: Anhydrous conditions prevent premature background hydrolysis, ensuring the starting absorbance strictly represents the intact chloroformate. -

Prepare a series of piperidine solutions ranging from

to

Step 2: Kinetic Measurements (Real-Time Monitoring)

-

Utilize a stopped-flow UV-Vis spectrophotometer thermostated precisely at

. -

Monitor the decay of the reactant or the appearance of the carbamate product at the isosbestic point or

(typically between 270–290 nm depending on the solvent).

Step 3: Data Acquisition and Self-Validation

-

Record the absorbance (

) over time. Fit the data to the exponential decay equation: -

Self-Validation Check: The exponential fit must yield an

. Any deviation suggests a competing side reaction (e.g., hydrolysis) or a breakdown of the pseudo-first-order assumption.

Step 4: Calculation of the Second-Order Rate Constant (

-

Plot the extracted

values against the corresponding [Piperidine] concentrations. -

The slope of this linear regression yields the second-order rate constant (

). You will observe that the slope for 3-isopropylphenyl carbonochloridate is steeper than that of 4-isopropylphenyl carbonochloridate, directly proving its higher reactivity.

Strategic Implications in Drug Development

The choice between the 3-isopropyl and 4-isopropyl isomers extends beyond the fume hood; it directly impacts pharmacokinetics.

When synthesizing prodrugs via carbamate or carbonate linkages, the stability of the linkage in physiological conditions (pH 7.4) is paramount. A prodrug synthesized using 4-isopropylphenyl carbonochloridate will exhibit a slightly longer half-life against spontaneous chemical hydrolysis compared to its 3-isopropyl counterpart, due to the enhanced electron donation from the para position stabilizing the ground state of the ester/carbamate bond. Conversely, if a faster release profile is desired, the meta isomer is the superior synthon.

Understanding these nuanced electronic effects allows researchers to rationally tune the degradation kinetics of their molecular entities rather than relying on empirical trial and error.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[Link]

-

Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2.[Link]

-

Castro, E. A., Andújar, M., Campodónico, P. R., & Santos, J. G. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry.[Link]

Literature reviews on m-isopropylphenyl chloroformate derivatives

An In-Depth Technical Guide to the Synthesis, Application, and Characterization of m-Isopropylphenyl Chloroformate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-isopropylphenyl chloroformate and its subsequent derivatives represent a class of chemical intermediates with significant, albeit nuanced, utility in modern organic synthesis and medicinal chemistry. The unique structural combination of a reactive chloroformate moiety with a moderately lipophilic and sterically influential m-isopropylphenyl group provides a versatile scaffold for constructing complex molecules. This guide offers a comprehensive exploration of these derivatives, moving beyond simple procedural descriptions to elucidate the underlying chemical principles, strategic applications, and analytical considerations. We will delve into the synthesis of the parent chloroformate and its conversion into key derivatives such as carbamates and carbonates, with a particular focus on their role as protecting groups in multi-step synthesis. Furthermore, this document details the mechanistic pathways governing their reactivity, outlines robust protocols for their characterization, and provides field-proven insights into their strategic deployment in drug discovery programs.

Introduction: The Strategic Value of the m-Isopropylphenyl Moiety

At its core, m-isopropylphenyl chloroformate is an acylating agent, a molecule designed to transfer an m-isopropylphenoxycarbonyl group to a nucleophile. While numerous chloroformates exist, the choice of the m-isopropylphenyl group is a deliberate one, intended to impart specific physicochemical properties to the resulting derivative. The isopropyl group at the meta-position offers a balance of steric bulk and increased lipophilicity. This can influence a molecule's solubility, membrane permeability, and metabolic stability—critical parameters in drug design.

The primary application of these derivatives lies in their function as protecting groups, temporary modifications of a functional group to prevent it from reacting during a subsequent synthetic step.[1][2] In the complex, multi-step syntheses common in pharmaceutical development, the ability to selectively mask and unmask reactive sites like amines and alcohols is paramount.[3] The m-isopropylphenyl carbamate and carbonate derivatives serve this purpose, offering a stability profile that can be strategically integrated into an orthogonal protection scheme.[1][3]

Synthesis and Derivatization: From Phenol to Functional Intermediate

The journey begins with the synthesis of the parent compound, m-isopropylphenyl chloroformate, which then serves as the reactive precursor for all its derivatives.

Synthesis of m-Isopropylphenyl Chloroformate

The industrial and laboratory-scale synthesis of chloroformates typically involves the reaction of an alcohol or phenol with phosgene (COCl₂) or a safer equivalent like triphosgene.[4] The reaction with m-isopropylphenol proceeds via a nucleophilic attack on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion.

Experimental Protocol: Synthesis of m-Isopropylphenyl Chloroformate

Objective: To prepare m-isopropylphenyl chloroformate from m-isopropylphenol and triphosgene.

Materials:

-

m-Isopropylphenol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard, flame-dried glassware with magnetic stirrer

Procedure:

-

Inert Atmosphere: Assemble a three-neck round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet to a scrubber (containing aqueous NaOH to neutralize HCl and excess phosgene), and a septum for inert gas inlet. Flame-dry the entire apparatus and allow it to cool under a stream of argon or nitrogen.

-

Reagent Preparation: In the flask, dissolve m-isopropylphenol (1.0 eq) in anhydrous DCM.

-

Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM. Caution: Triphosgene is toxic and decomposes to phosgene. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Initiation: Cool the phenol solution to 0 °C using an ice bath. Slowly add the triphosgene solution to the stirred phenol solution via the dropping funnel over 30-45 minutes.

-

Base Addition: After the triphosgene addition is complete, add anhydrous pyridine (1.1 eq) dropwise. Pyridine acts as a catalyst and an acid scavenger, trapping the HCl byproduct.[5]

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

-

Workup: Upon completion, quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by vacuum distillation to yield pure m-isopropylphenyl chloroformate as a clear liquid.

Synthesis of Derivatives: Carbamates and Carbonates

The high reactivity of the chloroformate functional group allows for straightforward conversion to a variety of derivatives. The most common transformations involve reactions with amines to form carbamates and with alcohols to form carbonates.

dot

Caption: General synthetic workflow for m-isopropylphenyl chloroformate and its key derivatives.

Core Application: Amine Protection in Complex Synthesis

The strategic protection of amine functionalities is a cornerstone of modern synthetic chemistry, particularly in the assembly of complex molecules like peptides and pharmaceuticals.[6] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other parts of the molecule.[3]

The m-isopropylphenyl carbamate group serves as an effective amine protecting group. It is formed by reacting the amine with m-isopropylphenyl chloroformate in the presence of a non-nucleophilic base.

Causality in Protocol Design:

-

Base Selection: A base such as triethylamine or pyridine is crucial. It neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent Choice: Aprotic solvents like Dichloromethane (DCM)[7] or Tetrahydrofuran (THF) are preferred as they do not compete with the amine nucleophile and effectively dissolve the reagents.

-

Stability: The resulting carbamate is significantly less nucleophilic and basic than the parent amine. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, effectively "masking" its reactivity towards electrophiles and many oxidizing/reducing agents.

Deprotection Strategy: The removal of the m-isopropylphenyl carbamate group would typically be achieved under conditions that cleave the carbonate ester bond, such as strong acid or base hydrolysis, or potentially through hydrogenolysis depending on the stability of the rest of the molecule. The specific conditions would need to be optimized for each unique substrate.

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Analytical Characterization

Unambiguous characterization of m-isopropylphenyl chloroformate derivatives is essential to confirm their structure and purity. A combination of chromatographic and spectroscopic techniques is employed.

Data Summary Table: Expected Analytical Signatures

| Analytical Technique | Purpose | Expected Observations for an m-Isopropylphenyl Carbamate Derivative |

| ¹H NMR Spectroscopy | Structural Elucidation | - Aromatic protons (m-phenylene pattern).- Isopropyl group (doublet and septet).- Protons on the amine/alcohol moiety with characteristic shifts. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Mapping | - Carbonyl carbon (carbamate) signal around 150-160 ppm.- Aromatic and isopropyl carbon signals in their respective regions. |

| IR Spectroscopy | Functional Group ID | - Strong C=O (carbonyl) stretch for the carbamate group, typically ~1700-1740 cm⁻¹.- N-H stretch (if from a primary amine) around 3300 cm⁻¹. |

| High-Resolution MS | Molecular Formula | Provides an accurate mass measurement to confirm the elemental composition. [8] |

| HPLC | Purity Assessment | A single major peak indicates high purity. Used to quantify impurities. [8] |

Modern analytical methods like LC-MS are particularly powerful, combining the separation capabilities of HPLC with the identification power of mass spectrometry for comprehensive impurity profiling. [8]

Safety and Handling

Chloroformates are hazardous reagents that must be handled with care.

-

Toxicity and Corrosivity: Isopropyl chloroformate, a related compound, is described as a volatile liquid with a pungent, irritating odor that is very toxic by inhalation, ingestion, and skin absorption. [9][10]It is corrosive to the skin, eyes, and respiratory tract. [10]Similar precautions must be taken with m-isopropylphenyl chloroformate.

-

Reactivity: Chloroformates are water-reactive. They decompose, often slowly, in the presence of moisture to release the parent phenol (m-isopropylphenol), hydrochloric acid (HCl), and carbon dioxide (CO₂). [10]This reaction can build pressure in a sealed container.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion and Future Outlook

M-isopropylphenyl chloroformate derivatives are valuable tools in the arsenal of the medicinal and synthetic chemist. Their primary utility as protecting groups for amines is well-established, providing a means to navigate complex synthetic pathways. The physicochemical properties imparted by the m-isopropylphenyl group can be strategically leveraged to influence the broader characteristics of a target molecule.

Future research may focus on expanding the applications of these derivatives. This could include their use as cleavable linkers in antibody-drug conjugates (ADCs), as building blocks for novel polymers, or in the development of new prodrug strategies where the m-isopropylphenyl carbamate moiety is designed for specific enzymatic cleavage in vivo. As the demand for more complex and precisely engineered molecules grows, the strategic use of such tailored chemical intermediates will continue to be of critical importance.

References

- Feature Reviews in Medicinal Chemistry - MDPI. (n.d.).

- Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited - PMC - NIH. (2009, March 2).

- Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed. (2006, July 28).

- Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem. (n.d.).

- Protective Groups - Organic Chemistry Portal. (n.d.).

- PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC - NIH. (n.d.).

- ISOPROPYL CHLOROFORMATE - CAMEO Chemicals - NOAA. (n.d.).

- Protecting group - Wikipedia. (n.d.).

- CAS 1885-14-9: Phenyl chloroformate - CymitQuimica. (n.d.).

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).

- Protecting Groups in Organic Synthesis - ChemTalk. (n.d.).

- Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis - ResearchGate. (2026, February 8).

- Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited - MDPI. (2009, March 2).

- Protecting Groups - chem.iitb.ac.in. (2020, October 26).

- Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - ResearchGate. (2025, August 6).

- Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions:... - ResearchGate. (n.d.).

- Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Patsnap Eureka. (2021, September 17).

- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (n.d.).

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ISOPROPYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Reaction of 3-Isopropylphenyl carbonochloridate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of chloroformates with primary and secondary amines is a fundamental and widely utilized method for the synthesis of carbamates.[1] This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the carbamate moiety in a wide range of therapeutic agents.[2][3] Carbamates serve as crucial structural motifs in numerous approved drugs, acting as bioisosteres for amide bonds to enhance metabolic stability, as linkages in prodrugs to improve bioavailability, and as key pharmacophores that interact with biological targets.[2] 3-Isopropylphenyl carbonochloridate is a specific chloroformate that can be used to introduce the 3-isopropylphenoxycarbonyl group onto an amine, a modification that can significantly alter the physicochemical properties of a molecule, such as lipophilicity, which is a critical parameter in drug design.[3]

This document provides a comprehensive guide to the reaction of 3-isopropylphenyl carbonochloridate with amines, detailing the underlying chemical principles, offering step-by-step experimental protocols, and discussing critical parameters and safety considerations.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 3-isopropylphenyl carbonochloridate. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding carbamate and hydrochloric acid (HCl) as a byproduct.[1]

Due to the generation of HCl, a base is typically required to neutralize the acid and drive the reaction to completion.[1][3] The choice of base is critical and can influence the reaction rate and outcome.

dot

Caption: General reaction mechanism for carbamate synthesis.

Critical Reaction Parameters

Several factors can influence the success of the carbamate synthesis. Careful consideration of these parameters is essential for achieving high yields and purity.[3]

| Parameter | Importance | Typical Conditions & Considerations |

| Amine Substrate | Primary and secondary amines are suitable nucleophiles. The reactivity can be influenced by steric hindrance and electronic effects. | Less reactive amines may require elevated temperatures or longer reaction times to achieve complete conversion.[3] |

| Solvent | Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the chloroformate. | Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices. For Schotten-Baumann conditions, a biphasic system with water can be used.[2][4] |

| Base | Crucial for neutralizing the HCl byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[3][5] | Organic bases like triethylamine (TEA) or pyridine are often used in anhydrous conditions. Inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be employed in aqueous or biphasic systems.[2] |

| Temperature | The reaction is often exothermic. Temperature control is important to minimize side reactions. | Typically, the reaction is initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[2] For less reactive amines, gentle heating may be necessary.[3] |

| Stoichiometry | A slight excess of the chloroformate is often used to ensure complete consumption of the amine. | A molar ratio of 1.0 equivalent of amine to 1.1-1.2 equivalents of 3-isopropylphenyl carbonochloridate is common.[2] |

| Reaction Time | Varies depending on the reactivity of the amine and the reaction temperature. | Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] |

Experimental Protocols

General Protocol for Carbamate Synthesis

This protocol provides a general procedure for the reaction of 3-isopropylphenyl carbonochloridate with a primary or secondary amine.

Materials:

-

Amine (1.0 equiv)

-

3-Isopropylphenyl carbonochloridate (1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, THF, Ethyl Acetate)

-

Base (e.g., Triethylamine, Pyridine, or aqueous NaHCO₃) (1.0-1.2 equiv)[2]

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification reagents (water, brine, anhydrous sodium sulfate, silica gel for chromatography)

dot

Caption: A typical experimental workflow for carbamate synthesis.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.0-1.2 equiv, if using an organic base) in the chosen anhydrous solvent.[2]

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add 3-isopropylphenyl carbonochloridate (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[2]

-

Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. Reaction times can vary from a few hours to overnight.[2]

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 3-isopropylphenyl carbamate.[2]

Specific Protocol: Synthesis of 3-Isopropylphenyl methylcarbamate

This protocol details the synthesis of a simple carbamate from 3-isopropylphenyl carbonochloridate and methylamine.

Materials:

-

Methylamine (aqueous solution, e.g., 40%)

-

3-Isopropylphenyl carbonochloridate

-

Sodium hydroxide

-

Diethyl ether

-

Potassium carbonate

-

Ice-salt bath

Procedure (adapted from a similar synthesis[6]):

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine diethyl ether and the aqueous methylamine solution.

-

While maintaining the temperature below 5 °C, slowly and simultaneously add 3-isopropylphenyl carbonochloridate and a cold solution of sodium hydroxide in water. Vigorous stirring is essential.[6]

-

After the addition is complete, allow the mixture to stand for 15 minutes.

-